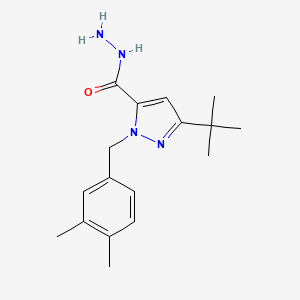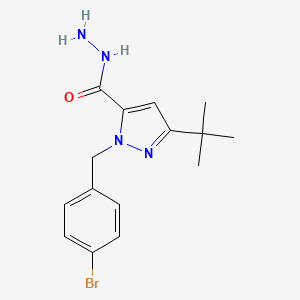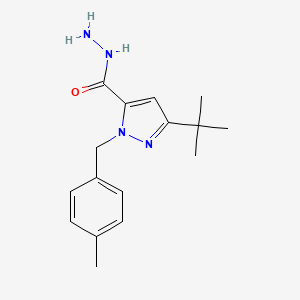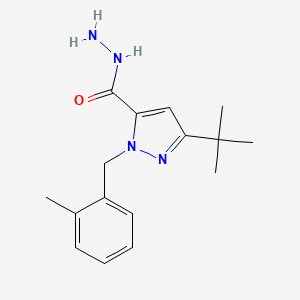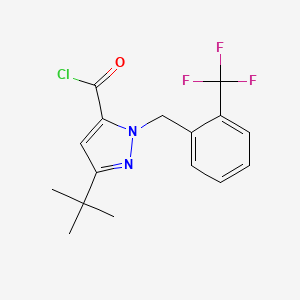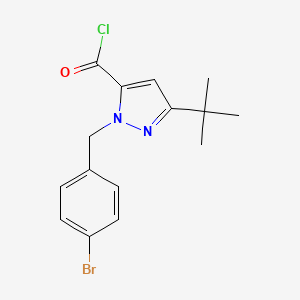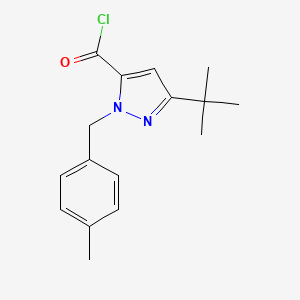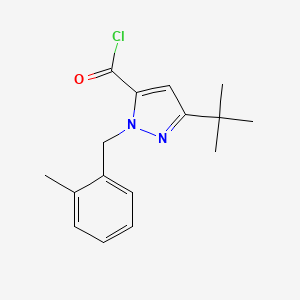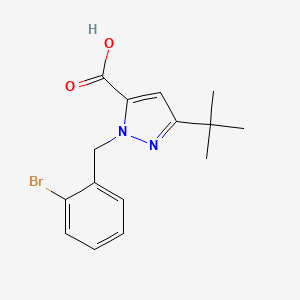
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (5-t-Bu-IPBE-95) is a newly synthesized compound with potential applications in scientific research. 5-t-Bu-IPBE-95 is a carboxylic acid ethyl ester, which is a type of organic compound that is formed when an acid reacts with an alcohol. It is an important derivative of pyrazole, a five-membered heterocyclic compound that is composed of three carbon atoms and two nitrogen atoms. 5-t-Bu-IPBE-95 has been found to have a wide range of applications in scientific research, including in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-t-Bu-IPBE-95 has a wide range of applications in scientific research. It has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, protein folding, and enzyme activity. In addition, it has been used in the study of cell signaling, cell growth, and cell death. 5-t-Bu-IPBE-95 has also been used to study the effects of drugs on cells, as well as to study the effects of environmental toxins on cells.
Wirkmechanismus
The mechanism of action of 5-t-Bu-IPBE-95 is not yet fully understood. However, it is believed that the compound binds to proteins in the cell, which then triggers a change in the cell’s biochemical and physiological processes. For example, 5-t-Bu-IPBE-95 has been found to activate certain enzymes, which can then lead to changes in gene expression and cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Bu-IPBE-95 are still being studied. However, it has been found to have a wide range of effects on cells, including the activation of certain enzymes, the regulation of gene expression, and the modulation of cell signaling. In addition, 5-t-Bu-IPBE-95 has been found to have an effect on cell growth and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
5-t-Bu-IPBE-95 has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to store and handle. In addition, it is relatively easy to synthesize, which makes it a cost-effective option for experiments. However, there are some limitations to using 5-t-Bu-IPBE-95 in lab experiments. For example, it is not soluble in water, which can make it difficult to use in experiments that require aqueous solutions.
Zukünftige Richtungen
The potential future directions for 5-t-Bu-IPBE-95 are numerous. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. In addition, further research could be conducted to determine the potential therapeutic applications of 5-t-Bu-IPBE-95. Finally, further research could be conducted to explore the potential use of 5-t-Bu-IPBE-95 in drug delivery systems.
Synthesemethoden
5-t-Bu-IPBE-95 can be synthesized through a two-step process. The first step involves the reaction of 4-isopropylbenzyl bromide with 5-t-butyl-2-pyrazole-3-carboxylic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and produces the 5-t-butyl-2-(4-isopropylbenzyl)-2H-pyrazole-3-carboxylic acid. The second step involves the reaction of the acid with ethyl bromide, which is catalyzed by a base, such as potassium carbonate. This reaction produces 5-t-butyl-2-(4-isopropylbenzyl)-2H-pyrazole-3-carboxylic acid ethyl ester, 95% (5-t-Bu-IPBE-95).
Eigenschaften
IUPAC Name |
ethyl 5-tert-butyl-2-[(4-propan-2-ylphenyl)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-7-24-19(23)17-12-18(20(4,5)6)21-22(17)13-15-8-10-16(11-9-15)14(2)3/h8-12,14H,7,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRESXLZOTONGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=CC=C(C=C2)C(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

